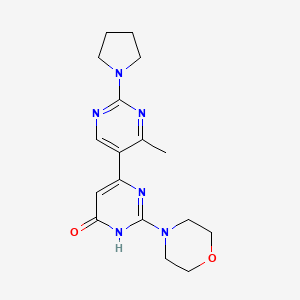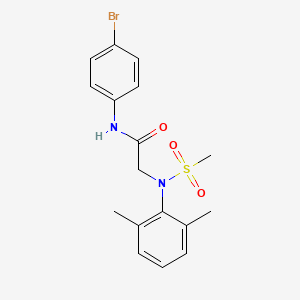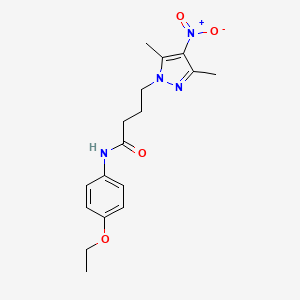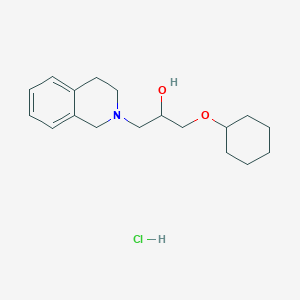
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a kinase inhibitor and has been studied for its effects on various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one involves inhibition of kinase activity. This compound binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups to downstream targets. This inhibition of kinase activity leads to downstream effects on cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one have been studied in various cell lines and animal models. Inhibition of AKT, mTOR, and PI3K by this compound has been shown to lead to decreased cell growth and proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells. These effects suggest that 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has potential applications in cancer research and other diseases where these kinases are overactive.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one in lab experiments is its specificity for kinases such as AKT, mTOR, and PI3K. This specificity allows for targeted inhibition of these kinases and downstream effects on cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Careful consideration should be given to the concentration and duration of exposure when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one. One direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in other diseases besides cancer, such as neurodegenerative diseases. Additionally, the combination of this compound with other drugs or therapies may have synergistic effects on cellular processes and should be explored in future research.
Synthesemethoden
The synthesis of 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one involves a multi-step process. The starting material for the synthesis is 2,4,5-trimethoxybenzaldehyde, which is reacted with morpholine and pyrrolidine to form the intermediate product. This intermediate is then reacted with 2,4,5-trimethoxy-1-iodobenzene to form the final product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been studied for its potential applications in scientific research. This compound is a kinase inhibitor and has been shown to inhibit the activity of several kinases, including AKT, mTOR, and PI3K. These kinases are involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of these kinases by 4'-methyl-2-(4-morpholinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has potential applications in cancer research and other diseases where these kinases are overactive.
Eigenschaften
IUPAC Name |
4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-13(11-18-16(19-12)22-4-2-3-5-22)14-10-15(24)21-17(20-14)23-6-8-25-9-7-23/h10-11H,2-9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIOIFSSBYIGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCOCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-2-(2-pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6118847.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)

![1-{1-[1-(1H-indazol-1-ylacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6118856.png)
![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)



![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B6118916.png)
![3-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B6118924.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanamide](/img/structure/B6118935.png)
